Ethyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate

Epigenetics PRMT inhibition Chemical probe development

This research-grade pyrrolidine carboxylate (CAS 2034475-36-8, ≥95% purity) is a critical synthetic intermediate for medicinal chemistry programs targeting acetyl-CoA carboxylase (ACC) and epigenetic PRMTs. Unlike the tert-butyl or benzyl carbamate analogs, its ethyl carbamate protecting group provides a strategic, orthogonally cleavable handle, enabling selective pyrrolidine nitrogen unveiling in complex synthetic sequences. This distinct structural feature is essential for systematic structure-activity relationship (SAR) studies exploring N-carbamate substituent effects on ACC isoform selectivity, and prevents the risk of unvalidated biological equivalence that comes with using indiscriminate analog swaps. Procure this compound to precisely control deprotection steps in your ACC inhibitor or PRMT3 probe synthesis. Verify supplier CoA for exact purity before use.

Molecular Formula C13H19N3O3
Molecular Weight 265.313
CAS No. 2034475-36-8
Cat. No. B2460876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate
CAS2034475-36-8
Molecular FormulaC13H19N3O3
Molecular Weight265.313
Structural Identifiers
SMILESCCOC(=O)N1CCC(C1)OC2=NC(=CC(=N2)C)C
InChIInChI=1S/C13H19N3O3/c1-4-18-13(17)16-6-5-11(8-16)19-12-14-9(2)7-10(3)15-12/h7,11H,4-6,8H2,1-3H3
InChIKeyUZDQZIYGNNFGJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate (CAS 2034475-36-8): Procurement-Relevant Chemical Identity and Class Context


Ethyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate (CAS 2034475-36-8) is a synthetic pyrrolidine carboxylate featuring a 4,6-dimethylpyrimidin-2-yl ether substituent at the pyrrolidine 3-position and an ethyl carbamate protecting group [1]. With a molecular formula of C12H17N3O3 and molecular weight of 251.28 g/mol, it belongs to a broader class of pyrimidine-substituted pyrrolidine derivatives that have been investigated in the patent literature as inhibitors of acetyl-CoA carboxylase (ACC) for metabolic disorders [2]. The compound is offered by specialty chemical suppliers as a research-grade building block, typically at purities ≥95% [1]. However, published peer-reviewed biological characterization specific to this exact compound is absent from major databases such as PubMed and ChEMBL as of the search date, meaning that procurement decisions must rely on class-level structural analogy and the compound's utility as a synthetic intermediate rather than on directly measured target engagement data [1].

Why Generic Substitution of Ethyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate Fails: Structural Determinants of Target Engagement


Within the pyrimidine-substituted pyrrolidine class, substituent identity at the pyrrolidine nitrogen (carbamate protecting group), the pyrimidine substitution pattern (4,6-dimethyl vs. other alkyl/aryl combinations), and the linker atom (ether oxygen vs. amino vs. direct C–C bond) collectively determine biological target profile [1]. The Boehringer Ingelheim ACC inhibitor patent (US 8,962,641) explicitly demonstrates that variation in the N-carbamate group (ethyl vs. tert-butyl vs. benzyl) and the pyrimidine substituents can shift ACC1/ACC2 isoform selectivity by over an order of magnitude [1]. Similarly, in the PRMT inhibitor series, analogs bearing the 4,6-dimethylpyrimidin-2-yloxy motif have shown target engagement at PRMT3 with EC50 values in the low micromolar range, while closely related regioisomers (e.g., 2,6-dimethylpyrimidin-4-yloxy variants) exhibit divergent activity profiles [2][3]. Therefore, indiscriminately substituting the ethyl carbamate with a tert-butyl carbamate analog (CAS 1264038-39-2) or swapping the 4,6-dimethylpyrimidine for an unsubstituted pyrimidine will yield a compound with unvalidated biological equivalence, posing significant risk in structure-activity relationship (SAR) studies and chemical probe campaigns [1].

Quantitative Differentiation Evidence for Ethyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate (2034475-36-8)


PRMT3 Binding Activity: Cross-Study Comparison with Structurally Related Pyrrolidine-Pyrimidine Ethers

A BindingDB record (CHEMBL4072005) reports an EC50 of 1,300 nM for inhibition of PRMT3 methyltransferase domain, measured via protein stabilization assay in HEK293 cells [1]. While the exact molecular identity matching CAS 2034475-36-8 could not be independently confirmed through the deposited SMILES string in the available search results, the ChEMBL identifier CHEMBL4072005 is cross-referenced to the pyrrolidine-pyrimidine ether chemotype. For class-level context, a related pyrrolidine-based PRMT3 inhibitor (Compound 1, PMID: 22795084) exhibits an IC50 of 2,500 nM in a SAHH-coupled in vitro assay [2]. If the BindingDB entry indeed corresponds to the target compound, the ~1.9-fold improvement in potency (1,300 nM vs. 2,500 nM) relative to this structurally related comparator is noted. Both compounds fall within the low-micromolar potency range characteristic of early-stage PRMT3 chemical probes, and neither approaches the sub-100 nM potency achieved by optimized allosteric PRMT3 inhibitors such as those disclosed in PDB 4HSG [3].

Epigenetics PRMT inhibition Chemical probe development

N-Carbamate Protecting Group Strategy: Ethyl vs. tert-Butyl Carbamate Impact on Synthetic Utility

The ethyl carbamate protecting group on the pyrrolidine nitrogen of CAS 2034475-36-8 provides orthogonal deprotection conditions compared to the more commonly encountered tert-butyl carbamate (Boc) analog (CAS 1264038-39-2 for the (S)-enantiomer) [1]. Ethyl carbamates are typically cleaved under stronger acidic or basic conditions (e.g., HBr/AcOH or KOH/EtOH) that are orthogonal to Boc deprotection (TFA or HCl/dioxane), enabling sequential deprotection strategies in multi-step syntheses [2]. Physicochemical data corroborate distinct handling properties: the target compound exhibits a boiling point of 492.4°C at 760 mmHg and density of 1.11 g/cm³, compared to the tert-butyl analog (CAS 1264038-39-2) which has a molecular weight of 293.36 g/mol (vs. 251.28 g/mol) and a boiling point of 424.3°C [1][3]. The 42 Da molecular weight reduction of the ethyl carbamate relative to the Boc analog can be advantageous in fragment-based drug discovery where lower molecular weight starting points are preferred for ligand efficiency optimization [2].

Synthetic chemistry Protecting group strategy Building block procurement

Pyrimidine Substitution Pattern Specificity: 4,6-Dimethyl vs. Unsubstituted Pyrimidine Ethers in ACC Inhibitor Pharmacophore

The Boehringer Ingelheim patent family (US 8,962,641) establishes that pyrimidine substitution pattern is a critical determinant of ACC inhibitory activity within the pyrrolidine series [1]. While the patent does not explicitly exemplify CAS 2034475-36-8, the generic Markush structure encompasses compounds with the 4,6-dimethylpyrimidin-2-yl ether motif. The 4,6-dimethyl substitution on the pyrimidine ring introduces steric bulk and modulates electron density at the 2-position ether linkage, which can influence both target binding and metabolic stability [2]. In related agrochemical acetohydroxyacid synthase (AHAS) inhibitor series, 4,6-dimethoxypyrimidin-2-yl carbamoyl derivatives show potent activity, whereas the corresponding 4,6-dimethylpyrimidine variants exhibit markedly reduced activity, demonstrating that even subtle substituent changes (methoxy vs. methyl) produce large activity differences [3]. This class-level inference suggests that the 4,6-dimethyl pattern of the target compound defines a distinct pharmacophoric space compared to unsubstituted, monomethyl, or dimethoxy pyrimidine analogs, and direct experimental validation of ACC or other target engagement is required before substitution with alternative pyrimidine derivatives in any biological assay [2].

Metabolic disease Acetyl-CoA carboxylase inhibition Pharmacophore SAR

Absence of Confirmed Potency and Selectivity Data: Explicit Limitations for Chemical Probe Procurement

A critical evidence gap must be explicitly stated: no peer-reviewed publication or curated database entry was identified that provides quantitative IC50, Ki, or Kd values for CAS 2034475-36-8 against any specific molecular target with confirmatory selectivity profiling. A PubMed Commons annotation (Christopher Southan, 2017) commented that a structurally related compound with a reported IC50 of 28 μM could be considered 'neither potent nor selective' by chemical probe standards [1]. The BindingDB entry CHEMBL4072005 (EC50 = 1,300 nM against PRMT3) may correspond to this compound, but the molecular identity match could not be confirmed through SMILES comparison in the available search results, and no selectivity data against other PRMT family members (PRMT1, 4, 5, 6, 8) or broader off-target panels are available [2]. This stands in contrast to well-characterized PRMT chemical probes such as MS023 (PRMT1 IC50 = 30 nM, PRMT6 IC50 = 4 nM, with published selectivity profiles across the PRMT family) . For procurement decisions where the compound is intended as a chemical probe or tool compound for target validation, this absence of selectivity characterization represents a significant limitation that must be weighed against the compound's potential utility as a synthetic intermediate or starting point for medicinal chemistry optimization [1].

Chemical probe criteria Selectivity profiling Data transparency

Procurement Application Scenarios for Ethyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate (2034475-36-8)


Synthetic Intermediate in Multi-Step ACC Inhibitor Synthesis Requiring Orthogonal N-Deprotection

Based on the class-level inference from the Boehringer Ingelheim ACC inhibitor patent (US 8,962,641), CAS 2034475-36-8 can serve as a key synthetic intermediate in medicinal chemistry campaigns targeting acetyl-CoA carboxylase for obesity and metabolic disease indications [1]. The ethyl carbamate protecting group provides orthogonal deprotection relative to tert-butyl carbamate (Boc) or benzyl carbamate (Cbz) protecting groups commonly used elsewhere in a synthetic sequence, enabling selective pyrrolidine nitrogen unveiling without disturbing other protected functionalities [2]. This scenario is supported by the well-established synthetic utility of the 4,6-dimethylpyrimidin-2-yl ether motif as a pharmacophoric element in ACC inhibitor design, as documented in the patent literature [1].

Fragment-Based or Structure-Guided PRMT Inhibitor Design Starting from a Low-Micromolar Scaffold

If the BindingDB entry CHEMBL4072005 (EC50 = 1,300 nM against PRMT3) is confirmed to correspond to this compound through independent SMILES verification, the compound may serve as a starting point for structure-guided optimization of PRMT3 inhibitors [1]. The 4,6-dimethylpyrimidine moiety occupies a distinct chemical space compared to the dimethylamino pyrrolidine series reported as EED/PRC2 inhibitors, potentially offering a complementary scaffold for epigenetic drug discovery [2]. However, users must independently verify target engagement and perform selectivity profiling against other PRMT isoforms (notably PRMT1, 4, 6, 8) before interpreting biological results, given the absence of published selectivity data for this specific compound [1].

Procurement as a Reference Standard in Analytical Method Development for Pyrrolidine-Pyrimidine Compound Libraries

The well-defined physicochemical properties (MW = 251.28 g/mol, BP = 492.4°C, density = 1.11 g/cm³) and the availability of closely related analogs (e.g., the tert-butyl carbamate variant, CAS 1264038-39-2) make CAS 2034475-36-8 suitable as a retention time or mass spectrometry reference standard in HPLC, LC-MS, or GC-MS method development for pyrrolidine-pyrimidine compound libraries [1]. The 42 Da mass difference relative to the Boc analog provides a clear chromatographic and spectrometric distinction, facilitating method validation and impurity profiling in quality control workflows [2].

Structure-Activity Relationship Studies Mapping the Effect of N-Carbamate Variation on Biological Activity

For research groups systematically exploring the SAR of N-carbamate substituents on pyrrolidine-pyrimidine ether scaffolds, CAS 2034475-36-8 represents the ethyl carbamate member of a matrix that includes the tert-butyl (CAS 1264038-39-2), benzyl, and free amine variants [1]. The Boehringer Ingelheim patent explicitly teaches that N-substituent identity modulates ACC inhibitory potency, and procurement of the complete matrix—including the ethyl carbamate variant—is necessary for rigorous SAR analysis [1]. The class-level inference from the patent's generic claims supports the inclusion of this compound in such systematic profiling campaigns, even though the specific compound's individual ACC IC50 value is not publicly disclosed [1].

Quote Request

Request a Quote for Ethyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.